molecular formula C13H16N4O B5297775 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime

1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime

Cat. No. B5297775
M. Wt: 244.29 g/mol
InChI Key: HZKQVULAECMFRT-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime, also known as PTZ-oxime, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oximes, which are compounds that contain a nitrogen atom connected to an oxygen atom by a carbon atom. PTZ-oxime has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. By regulating the balance between these neurotransmitters, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime may help to prevent seizures and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neurological effects, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has also been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is that it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that accurately measure its effects.

Future Directions

There are several potential future directions for research on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown that it may help to reduce the buildup of beta-amyloid plaques in the brain. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in other neurological disorders. Finally, more studies are needed to investigate its potential biochemical and physiological effects, particularly in the context of chronic diseases such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves the reaction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime.

Scientific Research Applications

1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In animal studies, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been found to exhibit anticonvulsant and neuroprotective effects, making it a promising candidate for further research.

properties

IUPAC Name

(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQVULAECMFRT-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(/C(=N\O)/C1=CC=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine

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